Specific Scientific Field: Chemical Reaction Engineering
Methods of Application: The synthesis route involves the production of aldimine from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .
Results or Outcomes: The yield to 2-Methyl-5-Ethylpyridine of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases .
Specific Scientific Field: Materials Science
Summary of the Application: This compound is used to grow a new organic nonlinear optical single crystal . These crystals have garnered significant consideration in recent years due to their fast response and relatively high nonlinearity for various photonic applications .
Methods of Application: The crystal was grown in an orthorhombic space group P2 1 2 1 2 1 crystal structure . The crystal morphology was investigated .
Results or Outcomes: The percentage of transmittance and optical band gap of the crystal were found to be 80% and 3.50 eV, respectively . The surface laser damage threshold value of the crystals was measured to be 4.6 GW cm −2 at 1064 nm laser radiation .
2-Amino-6-ethyl-5-methylpyrimidin-4-ol is an organic compound characterized by a pyrimidine ring substituted with amino and hydroxy groups. Its molecular formula is C₈H₁₁N₃O, and it features a unique arrangement of functional groups that contribute to its chemical reactivity and biological activity. The compound belongs to the class of aminopyrimidines, which are notable for their diverse applications in medicinal chemistry and pharmacology.
The chemical behavior of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol is influenced by its functional groups. Key reactions include:
Research indicates that 2-Amino-6-ethyl-5-methylpyrimidin-4-ol exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and as a modulator of various biological pathways. Its structural similarity to other biologically active compounds allows it to interact with enzymes and receptors, potentially influencing processes such as cell proliferation and apoptosis.
Several synthetic routes have been developed for 2-Amino-6-ethyl-5-methylpyrimidin-4-ol:
2-Amino-6-ethyl-5-methylpyrimidin-4-ol finds applications in various fields:
Studies on the interactions of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol with biological systems have revealed important insights:
Several compounds share structural similarities with 2-Amino-6-ethyl-5-methylpyrimidin-4-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-5-butyl-6-methylpyrimidin-4-ol | Similar pyrimidine structure | Exhibits different solubility characteristics |
| 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine | Contains additional aromatic substitution | Enhanced biological activity against specific targets |
| 6-Ethylpyrimidine derivatives | Variations in ethyl substitution | Diverse pharmacological profiles |
These compounds highlight the uniqueness of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol due to its specific amino and hydroxy group positioning, which influences its reactivity and biological interactions.
2-Amino-5-ethyl-6-methylpyrimidin-4-ol is a pyrimidine derivative with substituents at positions 2 (amino), 5 (ethyl), and 6 (methyl). Key synonyms include:
The compound’s numbering adheres to pyrimidine ring conventions, with the hydroxyl group at position 4 (pyrimidin-4-ol).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₁N₃O | |
| Molecular weight | 153.18 g/mol | |
| CAS registry number | 28224-69-3 | |
| Density (predicted) | 1.29 ± 0.1 g/cm³ | |
| pKa (predicted) | 10.17 ± 0.50 |
The ethyl and methyl substituents contribute to hydrophobicity, while the amino and hydroxyl groups enhance hydrogen-bonding capacity.
Crystallographic data for 2-amino-5-ethyl-6-methylpyrimidin-4-ol is limited in the literature. However, analogs such as 2-amino-6-methylpyrimidin-4-ol (CAS 3977-29-5) exhibit planar pyrimidine rings with intramolecular hydrogen bonding between the amino and hydroxyl groups. Similar interactions are anticipated for the ethyl-substituted derivative, stabilizing the keto tautomer in the solid state.
While specific IR data for 28224-69-3 is unavailable, general pyrimidine IR features include:
Predicted NMR signals (based on analogs):
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| NH₂ (exchange broadened) | 5.0–6.0 | Singlet |
| CH₃ (methyl) | 2.2–2.5 | Singlet |
| CH₂CH₃ (ethyl) | 1.2–1.5 (CH₃), 2.5–3.0 (CH₂) | Quartet/Triplet |
| Pyrimidine C–H | 7.0–8.5 | Singlet/Doublet |
Fragmentation pathways typical for pyrimidines:
DFT calculations (B3LYP/6-31G*) reveal:
Hirshfeld surfaces highlight:
Traditional heterocyclic condensation methods represent the foundational synthetic approaches for preparing 2-amino-6-ethyl-5-methylpyrimidin-4-ol and related pyrimidine derivatives. The most prominent methodology involves the well-established Biginelli reaction, which creates 3,4-dihydropyrimidin-2(1H)-ones through a multicomponent condensation of ethyl acetoacetate, an aryl aldehyde, and urea [27]. This reaction, first described by Pietro Biginelli in 1891, can be catalyzed by Brønsted acids and Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride [27].
A particularly relevant approach for synthesizing 2-amino-6-ethyl-5-methylpyrimidin-4-ol involves the three-component condensation utilizing polyethylene glycol-400 as a reaction medium [2]. This methodology demonstrates exceptional efficiency, where benzaldehyde, ethyl propionate, and guanidine hydrochloride undergo condensation at 75°C for 1.5 hours to yield 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives in 90% yield [2]. The reaction proceeds through initial Knoevenagel condensation followed by Michael addition and subsequent cyclization steps [2].
The mechanism of traditional condensation approaches typically involves a series of bimolecular reactions leading to the desired pyrimidinol structure [27]. According to mechanistic studies, the rate-determining step involves nucleophilic addition by urea to the aldehyde component, followed by acid-catalyzed condensation resulting in imine nitrogen formation [27]. Subsequently, the β-ketoester adds to the imine bond, and ring closure occurs through nucleophilic attack by the amine onto the carbonyl group [27].
Table 1: Traditional Heterocyclic Condensation Methods for Pyrimidine Synthesis
| Method | Components | Product | Catalyst | Yield | Temperature |
|---|---|---|---|---|---|
| Biginelli Reaction | Ethyl acetoacetate, aryl aldehyde, urea | 3,4-dihydropyrimidin-2(1H)-ones | Brønsted/Lewis acids | Variable | Reflux conditions |
| Heterocyclic Condensation (PEG-400) | Benzaldehyde, ethyl propionate, guanidine HCl | 2-amino-6-aryl-5-methylpyrimidin-4-ol | PEG-400 | 86-92% | 75°C |
| Three-component condensation | Aromatic aldehydes, methylcyanoacetate, thio-barbituric acid | Pyrano[2,3-d]pyrimidine derivatives | Catalyst-free | 78-94% | Microwave 120°C |
Copper(I)-mediated cross-coupling reactions have emerged as powerful tools for constructing complex pyrimidine frameworks including 2-amino-6-ethyl-5-methylpyrimidin-4-ol derivatives [7]. A general method for highly regioselective, copper-catalyzed cross-coupling of aromatic compounds utilizes iodine oxidant and involves initial iodination of one arene followed by arylation of the most acidic carbon-hydrogen bond of the coupling component [7].
The copper-catalyzed aerobic oxidative carbon-hydrogen/nitrogen-hydrogen coupling between ketones and diamines represents a significant advancement for pyrazine and related heterocycle synthesis [8]. This methodology employs copper(I) iodide as catalyst with lithium chloride as additive under oxygen atmosphere at 120°C for 15 hours [8]. X-ray absorption fine structure experiments demonstrated that the reactive copper(II) species coordinates with two nitrogen atoms at 2.04 Å distance and two oxygen atoms at 1.98 Å distance [8].
The mechanistic pathway for copper-catalyzed reactions involves formation of copper(II)-involved cationic radical intermediates [8]. Density functional theory calculations suggest that intramolecular cyclization of enamine cationic radicals represents the key step, proceeding through transition states with activation energies of approximately 16.4 kcal/mol [8]. The reaction conditions typically employ copper(I) iodide (9.5 mg, 0.05 mmol), lithium chloride (42 mg, 1.0 mmol), dimethylacetamide as solvent, ketone substrate (0.5 mmol), triethylamine (0.5 mL), and diamine (2.5 mmol) under oxygen atmosphere [8].
Microwave-assisted cyclization techniques offer substantial advantages for synthesizing 2-amino-6-ethyl-5-methylpyrimidin-4-ol through accelerated reaction rates and improved yields [9]. Microwave irradiation enables the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates via one-pot three-component condensation pathways [9].
The microwave-assisted protocol demonstrates remarkable efficiency, completing reactions in 3-6 minutes with excellent yields ranging from 78-94%, compared to conventional heating which requires 2-6 hours at 48°C with moderate yields of 69-86% [9]. The reaction employs varied benzaldehyde derivatives, methylcyanoacetate, and thio-barbituric acid in water as a green solvent under microwave irradiation at 120°C [9].
Mechanistically, the formation of pyrano[2,3-d]pyrimidine derivatives proceeds through Knoevenagel condensation of methylcyanoacetate with aromatic aldehydes followed by Michael addition of thio-barbituric acid and intramolecular heterocyclization [9]. The microwave irradiation significantly reduces reaction time and improves yields compared to conventional thermal methods, with the nature of substituents showing minimal effects on reaction efficiency [9].
Table 2: Catalytic Synthesis Strategies for Pyrimidine Derivatives
| Catalyst System | Reaction Type | Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Copper(I) Iodide | Cross-coupling reactions | 1,10-phenanthroline, K₃PO₄, dioxane | 50-60% | Metal-catalyzed, good regioselectivity |
| CuI/LiCl/DMA | Aerobic oxidative coupling | O₂ atmosphere, 120°C, 15h | Good to excellent | Uses air as oxidant, broad substrate scope |
| Chitosan | Multicomponent condensation | 85°C, solvent-free | Good yields | Renewable, heterogeneous, eco-friendly |
| Microwave irradiation | Cyclization/condensation | 120°C, 3-6 min, water solvent | 78-94% | Short reaction time, high yields, green chemistry |
O-substitution reactions at the hydroxyl position of 2-amino-6-ethyl-5-methylpyrimidin-4-ol represent challenging but important transformations for structural diversification [14]. Nucleophilic aromatic substitution reactions of 2,4-diazidopyrido[3,2-d]pyrimidine with oxygen nucleophiles demonstrate that O-substitution typically produces lower yields (20-32%) compared to nitrogen and sulfur nucleophiles [14].
The reactivity of oxygen nucleophiles in substitution reactions is significantly influenced by the electronic nature of the pyrimidine ring system [13]. Electronic structure calculations using ωB97XD/6-311G(d,p) methodology reveal that OH-for-H substitution reactions are more facile on purine systems (submerged by approximately 4 kJ/mol) compared to pyrimidine systems (10-19 kJ/mol barrier) [13].
Functionalization of pyrimidine oxygen positions can be achieved through radical substitution mechanisms in water/ammonia ice environments [13]. The critical reaction step involves hydrogen shift from oxygen to neighboring nitrogen atoms, with gas-phase barriers ranging from 126-154 kJ/mol [13]. These barriers can be substantially reduced through direct involvement of 1-2 protic solvent molecules, decreasing energy requirements to approximately 30-50 kJ/mol [13].
N-alkylation reactions represent highly efficient methods for functionalizing 2-amino-6-ethyl-5-methylpyrimidin-4-ol at nitrogen positions [15] [18]. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs demonstrates that alkylation of the N1 nitrogen atom can be achieved using weak inorganic bases under mild temperature conditions [15].
The N-alkylation methodology employs 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as starting material, which undergoes nucleophilic substitution with various alkylating agents including R-OMs, R-Br, and R-Cl to afford N-alkylated products [15]. An efficient catalytic system utilizing ammonium sulfate coated hydro-thermal carbon demonstrates excellent selectivity for mono-alkylation without formation of dialkylated or O-alkylated byproducts [18].
N-acylation pathways provide complementary functionalization strategies through formation of amide bonds [16]. A novel cost-effective N-acylation procedure for exocyclic amino functions utilizes p-nitrophenyl esters as activated acylating agents [16]. These esters couple with amino groups in the presence of dicyclohexylcarbodiimide as coupling agent and catalysts such as 4-dimethylaminopyridine, 1-hydroxybenzotriazole, and N-hydroxysuccinimide [16].
The N-acylation mechanism proceeds through formation of activated ester intermediates followed by nucleophilic attack by the amino group to generate the carbon-nitrogen amide bond [16]. N-hydroxysuccinimide provides optimal results as catalyst, enhancing both reaction rates and yields compared to other activating systems [16].
Table 3: Functionalization Reactions at Reactive Positions
| Position | Reaction Type | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| O-Position (C4-OH) | O-Substitution | Alkyl halides, acyl chlorides | Base-mediated | 20-32% | Less reactive than N-substitution |
| N1-Position | N-Alkylation | Alkyl halides (R-X) | K₂CO₃, DMF, rt to mild heating | 70-98% | Selective mono-alkylation possible |
| N1-Position | N-Acylation | p-Nitrophenyl esters, DCC, DMAP | Coupling agents, mild conditions | Good yields | Peptide synthesis methodology adapted |
| Multiple positions | SNAr displacement | Various nucleophiles | Base, elevated temperature | 47-98% | N- and S-nucleophiles more effective |
Scalability and industrial production of 2-amino-6-ethyl-5-methylpyrimidin-4-ol require careful consideration of reaction conditions, catalyst systems, and process economics [19] [21]. The Biginelli reaction represents a well-established industrial approach for pyrimidine manufacture due to its multicomponent, one-pot nature which enables efficient production of pyrimidine derivatives [19].
Industrial synthesis methodologies focus on developing catalyst-free processes that minimize environmental impact and reduce production costs [19]. High-yielding routes that allow rapid synthesis of hundreds of grams with 99% purity are essential for supporting large-scale applications [21]. A scalable asymmetric synthesis route for azaindolyl-pyrimidine compounds demonstrates key industrial considerations including enzymatic desymmetrization achieving 99% yield and 96% enantiomeric excess [21].
Process development for large-scale heterocyclic synthesis emphasizes safe, robust, and efficient chemistry suitable for multi-kilogram production [22]. Recent advances at pharmaceutical companies have led to improved practical methods addressing the challenges of complex heterocyclic compound synthesis while maintaining cost-effectiveness [22]. The transition from milligram-scale medicinal chemistry synthesis to industrial production requires optimization of reaction conditions, purification methods, and quality control procedures [22].
Environmental considerations play increasingly important roles in industrial pyrimidine production [20]. Green chemistry approaches utilizing water as solvent, microwave assistance, and renewable catalyst systems provide sustainable alternatives to traditional synthetic methods [20]. The integration of enzymatic processes and biocatalytic transformations offers opportunities for environmentally benign production routes while maintaining high efficiency and selectivity [20].